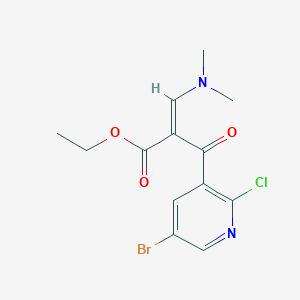
Ethyl(E)-2-(5-bromo-2-chloronicotinoyl)-3-(dimethylamino)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(E)-2-(5-bromo-2-chloronicotinoyl)-3-(dimethylamino)acrylate is a synthetic organic compound that belongs to the class of nicotinoyl derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(E)-2-(5-bromo-2-chloronicotinoyl)-3-(dimethylamino)acrylate typically involves multi-step organic reactions. One possible route could include:
Bromination and Chlorination: Starting with nicotinic acid, bromination and chlorination reactions can introduce the bromine and chlorine atoms at the desired positions.
Esterification: The carboxylic acid group of nicotinic acid can be esterified to form the ethyl ester.
Condensation Reaction: The final step may involve a condensation reaction with dimethylamine and an appropriate acrylate derivative to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(E)-2-(5-bromo-2-chloronicotinoyl)-3-(dimethylamino)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and studies.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for Ethyl(E)-2-(5-bromo-2-chloronicotinoyl)-3-(dimethylamino)acrylate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl nicotinate: A simpler ester derivative of nicotinic acid.
2-Chloronicotinic acid: A chlorinated derivative of nicotinic acid.
5-Bromo-2-chloronicotinic acid: A compound with similar halogen substitutions.
Uniqueness
Ethyl(E)-2-(5-bromo-2-chloronicotinoyl)-3-(dimethylamino)acrylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other nicotinoyl derivatives.
Eigenschaften
Molekularformel |
C13H14BrClN2O3 |
|---|---|
Molekulargewicht |
361.62 g/mol |
IUPAC-Name |
ethyl (E)-2-(5-bromo-2-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C13H14BrClN2O3/c1-4-20-13(19)10(7-17(2)3)11(18)9-5-8(14)6-16-12(9)15/h5-7H,4H2,1-3H3/b10-7+ |
InChI-Schlüssel |
IVXNECGSJSNYLR-JXMROGBWSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/N(C)C)/C(=O)C1=C(N=CC(=C1)Br)Cl |
Kanonische SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1=C(N=CC(=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


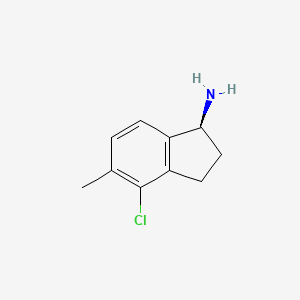
![N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13148180.png)
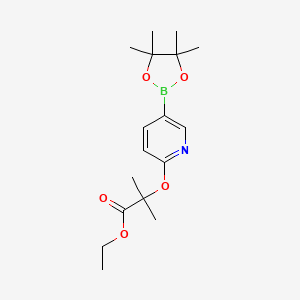
![3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13148186.png)
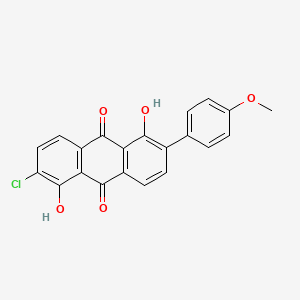
![8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B13148193.png)
![7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13148195.png)
![Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-](/img/structure/B13148198.png)
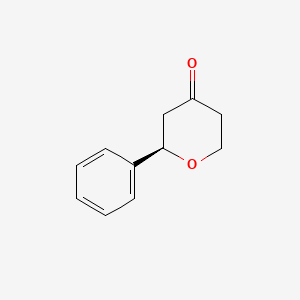
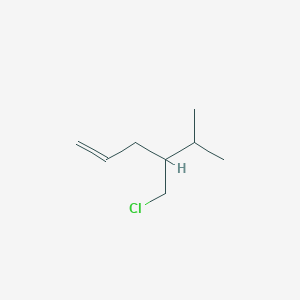
![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13148221.png)
![9,10-Anthracenedione, 1,5-bis[(6-hydroxyhexyl)thio]-](/img/structure/B13148225.png)
![azane;[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148236.png)
![1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13148240.png)
